molecular formula C21H21ClF2N2O4 B288091 N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide

Cat. No. B288091
M. Wt: 438.8 g/mol
InChI Key: YWZSIMMUSSPMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide, also known as MLN8237, is a small molecule inhibitor of Aurora A kinase. It has been extensively studied for its potential use in cancer therapy.

Mechanism of Action

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is a selective inhibitor of Aurora A kinase, which is a serine/threonine kinase that plays a critical role in cell division. Aurora A kinase is overexpressed in many types of cancer, and its overexpression has been linked to poor prognosis. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide inhibits the activity of Aurora A kinase, which leads to mitotic spindle defects, cell cycle arrest, and ultimately apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of histone H3, which is a marker of mitotic entry. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide also induces the phosphorylation of p53, which is a tumor suppressor protein that plays a critical role in apoptosis. In addition, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to cause DNA damage, which contributes to its cytotoxic effects.

Advantages and Limitations for Lab Experiments

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide also has some limitations. It has low solubility in aqueous solutions, which can make it difficult to work with. In addition, its cytotoxic effects can make it challenging to use in certain experiments.

Future Directions

There are several future directions for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide research. One area of interest is the development of combination therapies that include N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been shown to enhance the efficacy of other cancer therapies, and combining it with other drugs could lead to even greater benefits. Another area of interest is the development of more potent and selective Aurora A kinase inhibitors. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is selective for Aurora A kinase, but it also inhibits other kinases to some extent. Developing more selective inhibitors could lead to fewer off-target effects and greater efficacy. Finally, there is interest in studying the role of Aurora A kinase in other diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide could be a useful tool for studying the role of Aurora A kinase in these diseases.
Conclusion:
In conclusion, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide is a small molecule inhibitor of Aurora A kinase that has shown promise as a cancer therapy. Its mechanism of action is well understood, and it has been extensively studied in vitro and in vivo. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has several advantages for lab experiments, but it also has some limitations. There are several future directions for N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide research, including the development of combination therapies and more selective inhibitors, as well as studying its role in other diseases.

Synthesis Methods

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide can be synthesized using a multi-step process starting with 3,4-dimethoxybenzoic acid. The acid is first converted to an acid chloride, which is then reacted with 2-aminoethylchloride to obtain the intermediate compound. The intermediate is then reacted with 5-chloro-2-methyl-1H-indole-3-carbaldehyde and difluoromethoxy lithium to obtain the final product, N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide.

Scientific Research Applications

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.

properties

Product Name

N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-3,4-dimethoxybenzamide

Molecular Formula

C21H21ClF2N2O4

Molecular Weight

438.8 g/mol

IUPAC Name

N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H21ClF2N2O4/c1-12-15(16-11-14(30-21(22,23)24)5-6-17(16)26-12)8-9-25-20(27)13-4-7-18(28-2)19(10-13)29-3/h4-7,10-11,26H,8-9H2,1-3H3,(H,25,27)

InChI Key

YWZSIMMUSSPMJA-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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